

TNO155: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of TNO155, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), in cell culture experiments.

Introduction

TNO155 is an orally bioavailable small molecule inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[1][2][3] SHP2 is a key downstream signaling node for multiple receptor tyrosine kinases (RTKs) and is implicated in the pathogenesis of various cancers.[4][5] TNO155 binds to an allosteric site on SHP2, stabilizing it in an inactive conformation and thereby blocking downstream signaling.[5][6]

Solubility of TNO155

Proper solubilization of TNO155 is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of TNO155 in common laboratory solvents. It is important to note that hygroscopic DMSO can significantly impact solubility; therefore, using a fresh, unopened vial of DMSO is recommended.[7] For enhanced solubility, warming the solution at 37°C and using an ultrasonic bath may be beneficial.[3]



Solvent	Concentration	Notes	
DMSO	66.67 mg/mL (158.00 mM)[7]	Requires sonication.[7]	
84 mg/mL (199.07 mM)	Use fresh DMSO as moisture can reduce solubility.[1]		
250 mg/mL (592.49 mM)[3]		_	
Ethanol	5 mg/mL[1]	_	
Water	Insoluble[1]		
PBS	Insoluble	Based on insolubility in water.	
Cell Culture Media	Insoluble	Direct dissolution is not recommended due to low aqueous solubility.	

Preparation of TNO155 for Cell Culture Experiments

The following protocols provide a step-by-step guide for preparing TNO155 stock and working solutions for in vitro studies. All steps should be performed under sterile conditions in a biological safety cabinet.

Preparation of TNO155 Stock Solution (10 mM in DMSO)

Materials:

- TNO155 powder
- Anhydrous/fresh DMSO (Dimethyl Sulfoxide)
- Sterile microcentrifuge tubes or vials
- · Vortex mixer
- Ultrasonic water bath (optional)

Protocol:



- Calculate the required amount of TNO155 and DMSO. The molecular weight of TNO155 is 421.95 g/mol . To prepare a 10 mM stock solution, dissolve 4.22 mg of TNO155 in 1 mL of DMSO.
- Weigh the TNO155 powder accurately and transfer it to a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to the tube containing the TNO155 powder.
- Vortex the solution for several minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 10-15 minutes to aid dissolution.[3]
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of TNO155 Working Solutions in Cell Culture Medium

Materials:

- 10 mM TNO155 stock solution in DMSO
- Pre-warmed complete cell culture medium
- Sterile conical tubes or multi-well plates

Protocol:

- Thaw the 10 mM TNO155 stock solution at room temperature.
- Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity.



- Example Dilution for a 10 μM final concentration: a. Prepare an intermediate dilution by adding 1 μL of the 10 mM stock solution to 999 μL of cell culture medium. This results in a 10 μM working solution. b. For a 1:1000 dilution, directly add 1 μL of the 10 mM stock solution to 1 mL of the final volume of cell culture medium.
- Mix the working solution thoroughly by gentle pipetting or swirling.
- Add the TNO155 working solution to your cell culture plates. Remember to include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of TNO155 used.

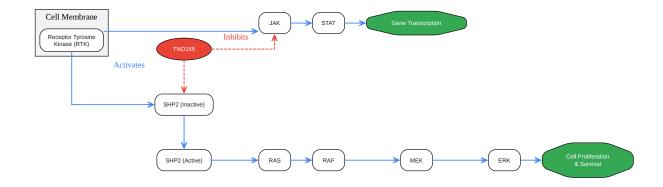
Mechanism of Action and Signaling Pathway

TNO155 is an allosteric inhibitor of SHP2.[5] In its inactive state, the N-SH2 domain of SHP2 blocks the catalytic site of the PTP domain. Upon activation by binding to phosphotyrosine residues on receptor tyrosine kinases (RTKs), a conformational change occurs, exposing the catalytic site. TNO155 binds to a pocket on SHP2, locking it in the inactive conformation and preventing its activation.

By inhibiting SHP2, TNO155 effectively blocks downstream signaling through the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival.[1][2][3] While its primary effect is on the MAPK pathway, some studies have shown that TNO155 can also suppress the JAK/STAT signaling pathway.[6]

TNO155 Mechanism of Action



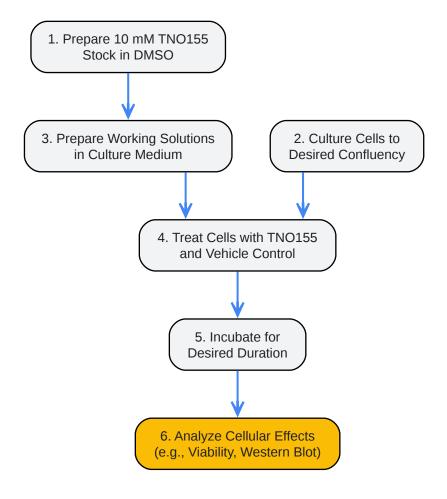


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Caption: TNO155 allosterically inhibits SHP2, blocking MAPK and JAK/STAT signaling.

Experimental Workflow for TNO155 Cell Culture Studies





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Caption: Workflow for preparing and using TNO155 in cell culture experiments.

Summary of In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) of TNO155 has been determined in various cancer cell lines. These values can serve as a starting point for designing dose-response experiments.



Cell Line	Cancer Type	Assay	IC50 (μM)
KYSE520	Esophageal Cancer	pERK Inhibition	0.008[7]
KYSE520	Esophageal Cancer	5-day Cell Proliferation	0.100[7]
Wild-type SHP2	(Biochemical Assay)	SHP2 Inhibition	0.011[7]
NCI-H3255	Lung Cancer	6-day Cell Viability	< 1.5
HCC827	Lung Cancer	6-day Cell Viability	< 1.5
PC9	Lung Cancer	6-day Cell Viability	< 1.5
PC-9	Lung Cancer	Cell Viability	1.56
PC-9 EGFR T790M/C797S	Lung Cancer	Cell Viability	1.38
HCC827-GR	Lung Cancer	Cell Viability	1.38

Quality Control

- Purity: Ensure the TNO155 used is of high purity (≥98%).
- Vehicle Control: Always include a vehicle control (DMSO at the same final concentration) in all experiments to account for any effects of the solvent.
- Dose-Response: Perform dose-response experiments to determine the optimal concentration of TNO155 for your specific cell line and experimental conditions.
- Target Engagement: Confirm the on-target activity of TNO155 by assessing the phosphorylation status of downstream effectors like ERK (p-ERK) via Western blotting.

Troubleshooting

 Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock solution in cell culture media, try performing serial dilutions in a stepwise manner. Ensure the final DMSO concentration is as low as possible.



- Low Potency: If TNO155 appears less potent than expected, verify the purity and proper storage of the compound. Ensure that the stock solution has not undergone multiple freezethaw cycles. Confirm the SHP2 dependency of your cell line.
- Cell Toxicity: If significant cell death is observed even at low concentrations, ensure the final DMSO concentration is not exceeding cytotoxic levels for your specific cell line. Perform a DMSO toxicity curve to determine the tolerance of your cells.

Safety Precautions

TNO155 is a bioactive molecule. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound.

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- To cite this document: BenchChem. [TNO155: Application Notes and Protocols for Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388713#tno155-solubility-and-preparation-for-cell-culture-experiments]



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